molecular formula C18H37N(CH3)2 B1165727 Pectinase CAS No. 9032-75-1

Pectinase

Cat. No. B1165727
CAS RN: 9032-75-1
InChI Key:
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Description

Pectinase encompasses a group of enzymes that catalyze the breakdown of pectin, a polysaccharide found in plant cell walls. This compound plays a crucial role in various industrial applications due to its ability to degrade complex polysaccharides of plant tissues into simpler molecules, such as galacturonic acids. These enzymes are extensively used in the food and textile industries, among others, for processes including the clarification of fruit juices and the retting and degumming of fiber crops (Kashyap et al., 2001).

Synthesis Analysis

The biosynthesis of pectin and consequently the pectinases involves a complex pathway, primarily occurring within the Golgi apparatus of cells. The synthesis requires a plethora of enzymes, including glycosyltransferases and various decorating enzymes such as methyltransferases and acetyltransferases. Recent discoveries have shed light on specific glycosyltransferases involved in pectin biosynthesis, highlighting the intricate nature of this biochemical process (Scheller et al., 2006).

Molecular Structure Analysis

Pectin's molecular structure is notably complex, featuring a range of galacturonic acid-rich polysaccharides. This complexity is evidenced by the presence of various pectic polysaccharides, including homogalacturonan and rhamnogalacturonan, among others. The structural complexity and heterogeneity are a result of both biosynthesis and the action of pectin-modifying enzymes (Willats et al., 2001).

Chemical Reactions and Properties

Pectinases facilitate the hydrolysis of pectin by breaking down its complex polysaccharides into simpler sugars and acids. The enzymatic action of pectinases varies depending on their type, with some acting on the methyl-esterified groups of pectin, while others cleave the glycosidic linkages within the polysaccharide chains. The diversity in this compound types underscores their adaptability and specificity in various industrial processes (Gummadi & Panda, 2003).

Physical Properties Analysis

The physical properties of pectinases, including their stability and activity, are influenced by factors such as temperature, pH, and the presence of metal ions or other co-factors. These enzymes typically exhibit optimal activity within specific pH and temperature ranges, which can vary widely among different pectinases. The stability of pectinases under various conditions is crucial for their industrial application, with many studies focusing on improving their thermal stability and resistance to denaturation (Soozanipour et al., 2019).

Chemical Properties Analysis

The chemical properties of pectinases, such as substrate specificity and reaction kinetics, are pivotal for their functionality in degrading pectin. These enzymes can be categorized based on their mode of action on pectin molecules—whether through hydrolysis, transelimination, or de-esterification. The specificity of pectinases for their substrates is a result of the unique structure of their active sites, enabling the catalysis of specific reactions in the degradation of pectin polymers (Jayani et al., 2005).

Scientific Research Applications

Microbial Alkaline Pectinases and Industrial Applications

Research highlights the significant biotechnological potential of microbial alkaline pectinases in various industrial processes. These enzymes are notably important in textile processing for degumming plant bast fibers, treating pectic wastewaters, papermaking, and enhancing fermentations in coffee and tea. The environmentally friendly applications of microbial alkaline pectinases underline their underestimated potential and the drive for new industrial technologies based on these enzymes (Hoondal et al., 2002).

Pectinase Immobilization and Enhanced Applications

The immobilization of this compound, which enhances its stability and reusability for continuous industrial processes, has expanded its application range. This includes clarification of fruit and vegetable juices, degumming of plant fibers, textile processing, papermaking industries, wine clarification, coffee and tea fermentation, wastewater treatment, and plant science research. The review by Rehman et al. (2021) provides comprehensive insights into how immobilization technology boosts the industrial applications of this compound (Rehman, Hameef Baloch, & Nawaz, 2021).

Emerging Technologies in Pectin Extraction

Gavahian et al. (2021) discuss emerging processing technologies for pectin extraction from food and agricultural by-products, aiming to improve resource use efficiency in the food processing industry. These technologies, including microwave and ultrasound methods, offer higher extraction yields and produce pectin with desirable degrees of esterification, albeit facing challenges such as high capital costs and limited data on process scaling (Gavahian et al., 2021).

This compound in Plant Invasion and Host Adaptability

This compound activities significantly contribute to the pathogenicity of fungi causing a variety of plant diseases. This review by Reignault et al. (2007) emphasizes the importance of understanding the role of different this compound activities in disease mechanisms to consider potential antifungal strategies (Reignault, Valette-Collet, & Boccara, 2007).

Bioenergy Production and this compound

The role of pectin and this compound in bioenergy production, particularly bioethanol, is underscored by Latarullo et al. (2016). They examine the importance of pectins in the cell wall hydrolysis process and the potential of endopolygalacturonases (EPGs) in enhancing bioenergy production, suggesting a focus on structural and functional studies of EPGs from plants and bacteria (Latarullo et al., 2016).

Mechanism of Action

Target of Action

Pectinase is a complex group of enzymes that primarily target pectic substances . Pectin is a structural polysaccharide that forms a significant component of the primary cell wall and middle lamella of plants, particularly in fruits and vegetables . It plays a crucial role in plant growth, fruit ripening, and protection against pathogenic microorganisms .

Mode of Action

This compound acts by cleaving the α-1,4-glycosidic bond of pectin molecules through a β-elimination reaction, producing pectin oligosaccharides . This compound can degrade pectin into oligomeric products with various physiological activities by physical degradation, chemical hydrolysis, and enzymatic preparation .

Biochemical Pathways

This compound stimulates the liquefaction of plant cell wall components and destroys the emulsifying properties of pectin, thereby increasing product yields . It plays a vital role in various biotechnological applications, such as the textile industry, paper making, pectic wastewater pretreatment, juice clarification, and oil extraction . The enzymatic preparation of pectin oligosaccharides (POSs) with good biological activity has gained increasing attention .

Pharmacokinetics

It’s important to note that this compound is a biocatalyst that is highly specific, non-toxic, sustainable, and eco-friendly . Its bioavailability and pharmacokinetic properties would largely depend on the specific application and administration method.

Result of Action

The action of this compound results in the breakdown of pectin into simpler molecules, which can have various physiological activities . For instance, the enzymatic preparation of POSs with good biological activity has obtained increasing attention . POSs could be selectively utilized by the intestinal microorganisms and were considered as the best choice for second-generation prebiotic factors .

Action Environment

The efficiency of this compound varies with different pH levels and temperatures, ranging in pH from 5 to 11 and temperature from 40 to 70°C . Environmental factors such as pH, temperature, and substrate availability can significantly influence the action, efficacy, and stability of this compound .

Safety and Hazards

Pectinase may cause allergy or asthma symptoms or breathing difficulties if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

The market demand and application of pectinases in new sectors are continuously increasing . The importance and implications of pectinases are rising in diverse areas, including bioethanol production, extraction of DNA, and protoplast isolation from a plant . Therefore, characteristics of pectinase suggest that it can be potentially used for industrial applications as a biocatalyst .

Biochemical Analysis

Biochemical Properties

Pectinase plays a significant role in biochemical reactions by depolymerizing pectin through hydrolysis, trans-elimination, and deesterification reactions. These reactions break down the ester bonds that hold together the carboxyl and methyl groups in pectin . This compound interacts with several biomolecules, including polygalacturonase, pectolyase, and pectinesterase. Polygalacturonase hydrolyzes the glycosidic linkages in pectin, while pectinesterase removes methyl groups from pectin, facilitating further breakdown by other enzymes .

Cellular Effects

This compound influences various cellular processes, particularly in plant cells. It hydrolyzes pectin in the cell wall, allowing for cell wall remodeling and growth . This enzyme also plays a role in fruit ripening, abscission, and pathogen defense by breaking down pectin during these processes . In fungi, this compound aids in nutrient extraction from plant tissues by breaking down the middle lamella, which holds plant cells together .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to pectin and catalyzing its breakdown through hydrolysis, trans-elimination, and deesterification . The enzyme’s active site contains residues that facilitate the cleavage of glycosidic bonds and the removal of ester groups. This process results in the depolymerization of pectin into smaller molecules, which can be further metabolized by the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the activity of this compound can change over time due to factors such as enzyme stability and degradation. This compound is generally stable under optimal conditions of temperature and pH, but its activity can decrease over time if these conditions are not maintained . Long-term studies have shown that this compound can maintain its activity for extended periods when stored properly, but it may degrade and lose activity if exposed to unfavorable conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can aid in the digestion of plant materials by breaking down pectin in the gut. At high doses, this compound may cause adverse effects such as gut irritation or disruption of normal gut flora . Studies have shown that there is a threshold dose beyond which the enzyme’s beneficial effects are outweighed by its potential toxicity .

Metabolic Pathways

This compound is involved in the metabolic pathways that degrade pectin into simpler molecules. These pathways include the hydrolysis of pectin into galacturonic acid, which can then enter the tricarboxylic acid (TCA) cycle for further metabolism . This compound also interacts with enzymes such as polygalacturonase and pectinesterase, which facilitate the breakdown of pectin into its constituent sugars .

Transport and Distribution

Within cells, this compound is transported and distributed to the cell wall, where it exerts its enzymatic activity. The enzyme is often secreted by fungi and bacteria to degrade pectin in the surrounding environment, allowing these organisms to access the nutrients within plant tissues . In plants, this compound is localized to the cell wall and is involved in processes such as cell wall remodeling and fruit ripening .

Subcellular Localization

This compound is primarily localized in the cell wall, where it breaks down pectin. The enzyme may also be found in the extracellular space, particularly in fungi and bacteria that secrete this compound to degrade plant tissues . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure the enzyme reaches its site of action .

properties

{ "Design of the Synthesis Pathway": "Pectinase can be synthesized through a fermentation process using microorganisms such as Aspergillus niger or Penicillium funiculosum. The microorganisms are grown in a nutrient-rich medium containing pectin as the sole carbon source. The pectinase enzyme is then extracted and purified from the fermentation broth.", "Starting Materials": [ "Pectin", "Microorganisms (Aspergillus niger or Penicillium funiculosum)", "Nutrient-rich medium" ], "Reaction": [ "Inoculate microorganisms into nutrient-rich medium containing pectin as the sole carbon source", "Ferment the mixture for a specific period of time", "Harvest the fermentation broth", "Extract the pectinase enzyme from the broth using techniques such as centrifugation, filtration, and chromatography", "Purify the enzyme to obtain a highly concentrated and homogeneous product" ] }

CAS RN

9032-75-1

Molecular Formula

C18H37N(CH3)2

synonyms

Pectinglycosidase; MACERASE PECTINASE; MACERASE(R) PECTINASE; MACERASE(R) PECTINASE, RHIZOPUS SPECIES; MACERASE(TM) PECTINASE; MACEROZYME R-10; IUB: 4.2.2.10; EC 3.2.1.15

Origin of Product

United States

Q & A

Q1: What is pectinase and what is its target?

A1: Pectinases are a complex cocktail of enzymes that target pectin, a structural heteropolysaccharide found in the cell walls of higher plants. []

Q2: How does this compound interact with pectin?

A2: Pectinases break down pectin by hydrolyzing the glycosidic bonds present in its structure. This degradation can occur through various mechanisms, depending on the specific type of this compound involved. []

Q3: What are the downstream effects of pectin degradation by this compound?

A3: Pectin degradation leads to reduced viscosity, decreased gel formation, and release of intracellular components in plant materials. These effects are utilized in various industrial applications, including fruit juice clarification and textile processing. [, ]

Q4: Is there a single molecular formula and weight for this compound?

A4: No, this compound refers to a group of enzymes with diverse structures. Therefore, a single molecular formula and weight cannot be assigned. Each this compound enzyme would have its own specific characteristics.

Q5: How does this compound perform under various conditions?

A5: this compound activity is influenced by temperature, pH, and the presence of inhibitors or activators. For instance, one study found that an immobilized this compound retained over 90% activity after 120 hours at 50°C, demonstrating enhanced thermal stability. [] Another study showed that calcium ions can act as activators, enhancing this compound activity from Bacillus firmus. []

Q6: Does this compound exhibit different optimal conditions depending on its source?

A6: Yes, pectinases from different sources can have different optimal pH and temperature ranges. For example, an alkaline this compound from Bacillus gibsonii showed optimal activity for inducing plant disease resistance at pH 8.0. []

Q7: Are there ways to improve this compound stability for industrial applications?

A7: Yes, immobilization is a common strategy to enhance this compound stability. For instance, immobilizing this compound onto porous hydroxyapatite/calcium alginate composite beads improved its thermal stability, pH tolerance, and storage stability. [] Similarly, immobilizing this compound on magnetic iron oxide nanoparticles using glutaraldehyde as a crosslinking agent improved its stability at various temperatures. []

Q8: What are the main types of this compound enzymes and their specific actions?

A8: Pectinases are broadly categorized into protopectinases, esterases (like pectinesterase), and depolymerases (polygalacturonases and pectin lyases). Protopectinases act on protopectin, esterases hydrolyze methyl ester groups, polygalacturonases cleave the polygalacturonan backbone, and pectin lyases break down pectin via a transelimination reaction. []

Q9: How is this compound used in the food industry?

A9: Pectinases are widely used in fruit juice clarification, improving yield and clarity. They also find application in winemaking, extracting fruit juice from mashed fruits, and enhancing cloud stability. [, , ]

Q10: What are some emerging applications of this compound?

A10: Research is exploring the use of this compound in poultry diets to enhance nutrient utilization, [] in biofuel production from agricultural waste, [] and as a potential tool in drug delivery studies. []

Q11: Can pectinases be used for bioremediation?

A11: Yes, pectinases hold promise for treating pectin-rich wastewaters generated by various industries. Their ability to break down pectin can help in detoxifying these waste streams and making them environmentally safe. []

Q12: How is computational chemistry used in this compound research?

A12: While the provided papers don't delve deep into this, computational methods can be used to model enzyme-substrate interactions, predict the impact of mutations on enzyme activity, and design novel pectinases with improved properties.

Q13: What are some formulation strategies to improve this compound stability?

A13: Besides immobilization, other strategies include using additives like stabilizers and preservatives, optimizing storage conditions (temperature, pH, light), and developing suitable encapsulation techniques.

Q14: Is this compound a drug?

A14: this compound itself is not a drug. It is an enzyme primarily used for its catalytic properties in various industrial applications. Therefore, aspects related to pharmacokinetics, pharmacodynamics, efficacy, toxicity, drug delivery, and biomarkers are not directly relevant in the context of this Q&A.

Q15: How is this compound activity measured?

A17: this compound activity is typically determined by measuring the amount of product formed or substrate consumed over time. Common methods include the dinitrosalicylic acid (DNS) method, which measures reducing sugar release, and spectrophotometric assays that monitor changes in absorbance or fluorescence. [, ]

Q16: What techniques are used to characterize this compound?

A18: Various techniques like SDS-PAGE (for molecular weight determination), chromatography (for purification and separation of different this compound isoforms), and mass spectrometry (for protein identification and characterization) are commonly used. [, ]

Q17: Are there environmental concerns related to this compound production and use?

A19: While this compound itself is biodegradable, large-scale production and use can still have environmental impacts. These include energy consumption, waste generation, and potential release of genetically modified organisms (if used in production). Sustainable practices, such as using agricultural waste as substrates for enzyme production and developing efficient downstream processing methods, can help mitigate these impacts. [, ]

Q18: How is this compound research contributing to a circular economy?

A22: this compound research aligns with circular economy principles by promoting resource efficiency and waste valorization. This is evident in the use of agricultural waste as substrates for this compound production, reducing reliance on virgin resources and minimizing waste generation. [, ]

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